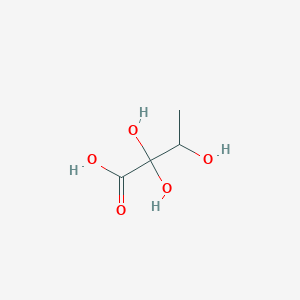
2,2,3-Trihydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trihydroxybutanoic acid is an organic compound with the molecular formula C4H8O5. It is a type of hydroxy acid, characterized by the presence of three hydroxyl groups attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trihydroxybutanoic acid can be achieved through several methods. One common approach involves the oxidation of 2,3,4-trihydroxybutanal using mild oxidizing agents. Another method includes the hydrolysis of 2,2,3-trihydroxybutanoate esters under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of specific microorganisms that can produce this compound as a metabolic byproduct. The fermentation process is followed by extraction and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trihydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various derivatives such as esters, ethers, and reduced alcohols .
Applications De Recherche Scientifique
2,2,3-Trihydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Mécanisme D'action
The mechanism of action of 2,2,3-Trihydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing various metabolic pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trihydroxybutanoic acid
- 2,2,4-Trihydroxybutanoic acid
- 3-Hydroxybutanoic acid
Uniqueness
2,2,3-Trihydroxybutanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
474655-00-0 |
|---|---|
Formule moléculaire |
C4H8O5 |
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
2,2,3-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c1-2(5)4(8,9)3(6)7/h2,5,8-9H,1H3,(H,6,7) |
Clé InChI |
DFGRBDTXILTPTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
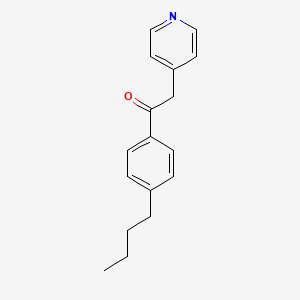

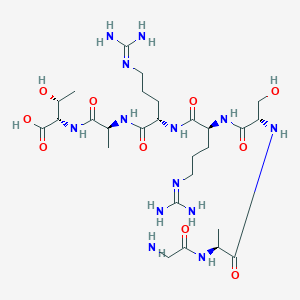
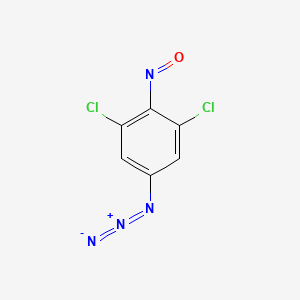
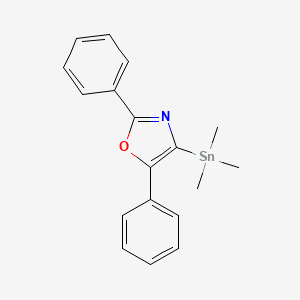
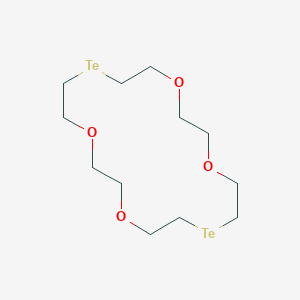
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
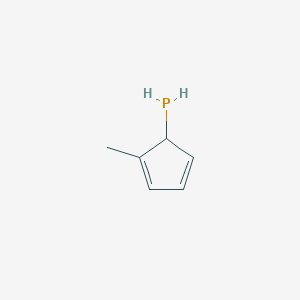
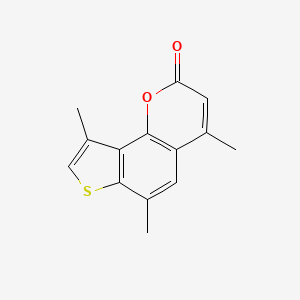
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
